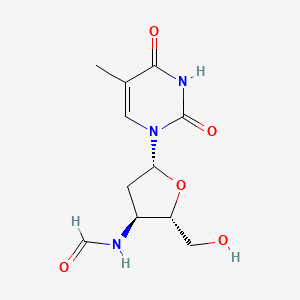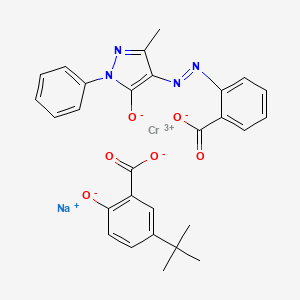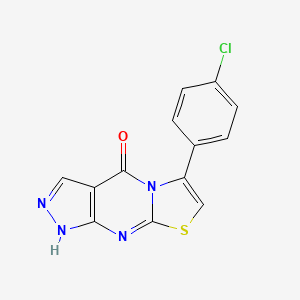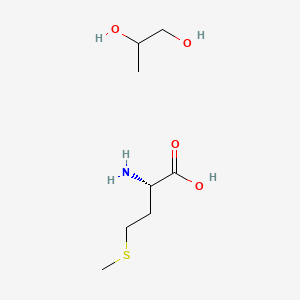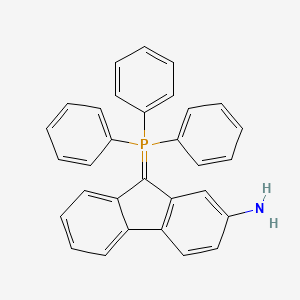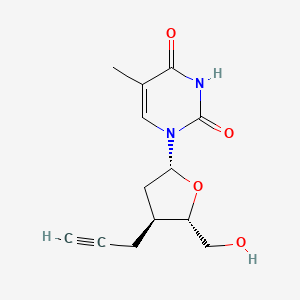
3'-Propargyl-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Propargyl-3’-deoxythymidine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to thymidine, a natural nucleoside, but features a propargyl group at the 3’ position, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Propargyl-3’-deoxythymidine typically involves the modification of thymidine.
Industrial Production Methods
Industrial production methods for 3’-Propargyl-3’-deoxythymidine are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3’-Propargyl-3’-deoxythymidine can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The alkyne moiety in the propargyl group can undergo cycloaddition reactions, such as the CuAAC reaction.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the addition of azides to the alkyne group.
Nucleophiles: Various nucleophiles can react with the propargyl group in substitution reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions with azides.
Substituted Thymidine Analogs: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3’-Propargyl-3’-deoxythymidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antiviral and anticancer agents.
Molecular Biology: Employed in the study of nucleic acid interactions and modifications.
Chemical Biology: Utilized in click chemistry for bioconjugation and labeling studies.
Mecanismo De Acción
The mechanism of action of 3’-Propargyl-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The propargyl group allows for further chemical modifications, enabling the study of DNA interactions and the development of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another modified nucleoside analog used as an antiviral agent.
3’-Fluoro-3’-deoxythymidine: A fluorinated analog with distinct biological properties.
Uniqueness
3’-Propargyl-3’-deoxythymidine is unique due to its propargyl group, which allows for versatile chemical modifications and applications in click chemistry. This distinguishes it from other nucleoside analogs that lack this functional group.
Propiedades
Número CAS |
128119-36-8 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-ynyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h1,6,9-11,16H,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
Clave InChI |
CXDXZGAIJCYUCT-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


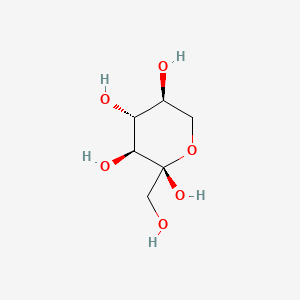
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
